p38 Kinase inhibitor 4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

13142-47-7 |

|---|---|

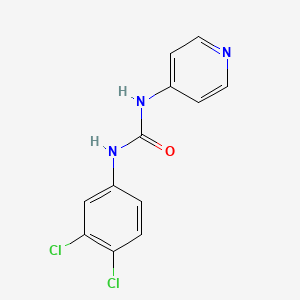

Fórmula molecular |

C12H9Cl2N3O |

Peso molecular |

282.12 g/mol |

Nombre IUPAC |

1-(3,4-dichlorophenyl)-3-pyridin-4-ylurea |

InChI |

InChI=1S/C12H9Cl2N3O/c13-10-2-1-9(7-11(10)14)17-12(18)16-8-3-5-15-6-4-8/h1-7H,(H2,15,16,17,18) |

Clave InChI |

QYRXFPKGJAFCBW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1NC(=O)NC2=CC=NC=C2)Cl)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of p38 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the mechanisms by which its inhibitors modulate cellular function. It is designed to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the core biological processes.

The p38 MAPK Signaling Pathway: A Central Regulator of Stress and Inflammation

The p38 MAPK pathway is a critical intracellular signaling cascade that orchestrates cellular responses to a wide variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors (e.g., UV radiation, osmotic shock).[1][2] This pathway is a key player in the regulation of inflammatory processes, making its components significant targets for therapeutic intervention in numerous diseases.[3][4]

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[4] Of these, p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[4][5]

Canonical Activation Cascade

The activation of p38 MAPK follows a tiered kinase cascade. The process is initiated by extracellular stimuli that activate a MAP kinase kinase kinase (MAPKKK), such as TAK1.[4] This activated MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), predominantly MKK3 and MKK6.[4][6][7] Finally, MKK3 and MKK6 dually phosphorylate a conserved Threonine-Glycine-Tyrosine (TGY) motif (specifically Thr180 and Tyr182) in the activation loop of p38 MAPK, leading to its conformational change and activation.[4][6][8]

Alternative Activation Mechanisms

Beyond the canonical MKK-mediated pathway, p38α can also be activated through non-canonical, MKK-independent mechanisms. One such pathway involves the TAK1-binding protein 1 (TAB1), which can bind to p38α and induce its autophosphorylation on the activation loop.[2][] This alternative activation has been observed in specific contexts, such as in T-lymphocytes following T-cell receptor stimulation.[6]

Downstream Substrates and Cellular Responses

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors.[4][10] Key downstream effectors include:

-

MAPK-activated protein kinase 2 (MK2): A major substrate that, once activated by p38, plays a crucial role in post-transcriptional regulation by stabilizing the mRNAs of inflammatory cytokines.[3][4]

-

Mitogen- and stress-activated protein kinases (MSK1/2): These kinases are involved in the transcriptional regulation of inflammatory genes.[4]

-

Transcription Factors: p38 directly or indirectly phosphorylates transcription factors such as Activating Transcription Factor 2 (ATF2), CREB, and p53, leading to the regulation of gene expression.[8][10]

The culmination of this signaling is the robust production of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like COX-2.[3][11] The p38 pathway regulates this production at both the transcriptional and post-transcriptional levels.[3][10]

Core Mechanism of Action of p38 Kinase Inhibitors

The primary mechanism of action for the vast majority of p38 kinase inhibitors is ATP-competitive inhibition . These small molecules are designed to bind to the ATP-binding pocket within the kinase domain of p38, primarily the p38α isoform.[12] By occupying this site, the inhibitor prevents the binding of ATP, the phosphate (B84403) donor, thereby blocking the phosphorylation of downstream substrates and effectively shutting down the signaling cascade.[]

This inhibition leads to a potent anti-inflammatory effect by suppressing the production of key pro-inflammatory cytokines such as TNF-α and IL-1.[3][5] While many inhibitors have been developed, their clinical progression has been hampered by challenges including off-target effects, toxicity, and a complex interplay where p38α also regulates anti-inflammatory pathways.[7][11]

Quantitative Data: Inhibitor Potency and Selectivity

The efficacy of a p38 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the kinase's activity. The following tables summarize publicly available data for several well-characterized p38 inhibitors.

Table 1: In Vitro Enzymatic Inhibition (IC50)

| Compound | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Data Source |

| SB203580 | 300 - 500 | - | - | - | [13] |

| SB202190 | 50 | 100 | - | - | [13] |

| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | [13] |

| Neflamapimod (VX-745) | 9 | - | - | - | [14] |

| SCIO-469 | 9 | - | >1000-fold selective | >1000-fold selective | [14] |

| LY2228820 (Ralimetinib) | 5.3 | 3.2 | - | - | [14] |

| TA-02 | 20 | - | - | - | [13] |

Table 2: Cellular Activity - Inhibition of TNF-α Production

| Compound | Cell Type | Stimulus | IC50 (nM) | Data Source |

| SCIO-469 | Human Whole Blood | LPS | 300 | [14] |

| BIRB 796 & PF-3644022 | Human PBMCs | LPS | Potent Inhibition | [15] |

Note: Cellular IC50 values are typically higher than enzymatic IC50s due to factors like cell permeability and target engagement in a complex environment.

Experimental Protocols

Accurate characterization of novel p38 inhibitors requires robust and reproducible experimental methodologies. Below are detailed protocols for key assays.

In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to measure the enzymatic activity of p38α and determine inhibitor potency.[16]

Materials:

-

Recombinant human p38α enzyme

-

Kinase substrate (e.g., ATF2 peptide)

-

ATP

-

Test inhibitor compound

-

Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

384-well white assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these stock solutions in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Kinase Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of diluted inhibitor or vehicle control.

-

2 µL of recombinant p38α enzyme diluted in Kinase Assay Buffer.

-

-

Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Add 2 µL of a mixture containing the ATF2 substrate and ATP to each well. The final ATP concentration should ideally be near its Km value for p38α for competitive inhibitor studies.

-

Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

-

Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated during the kinase reaction into ATP and uses a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assay: Western Blot for Pathway Inhibition

This protocol assesses an inhibitor's ability to block p38 signaling within a cellular context by measuring the phosphorylation state of a downstream target.[17]

Materials:

-

Cell line (e.g., THP-1 monocytes, RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

p38 MAPK stimulus (e.g., Lipopolysaccharide (LPS), Anisomycin)

-

Test inhibitor compound

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-MK2, anti-total-MK2, anti-p38, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.

-

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the p38 inhibitor (and a DMSO vehicle control) for 1-2 hours.

-

Stimulation: Add the p38 stimulus (e.g., LPS at 1 µg/mL) to the cell culture medium and incubate for a time known to induce robust phosphorylation of the target (e.g., 15-30 minutes).

-

Cell Lysis: Place plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold Lysis Buffer to each well, scrape the cells, and collect the lysate.

-

Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay.

-

Sample Preparation: Normalize the protein concentration for all samples with Lysis Buffer. Add SDS-PAGE loading buffer and boil the samples for 5 minutes.

-

Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-MK2) overnight at 4°C, diluted in Blocking Buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the protein bands using a digital imaging system.

-

Data Analysis: Perform densitometry on the bands. Normalize the signal of the phosphorylated protein to a total protein control (e.g., total-MK2) or a loading control (e.g., GAPDH). Calculate the percentage of inhibition for each inhibitor concentration compared to the stimulated vehicle control.

References

- 1. assaygenie.com [assaygenie.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 10. sinobiological.com [sinobiological.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. scispace.com [scispace.com]

- 15. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.com [promega.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the p38 MAP Kinase Signaling Pathway and its Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that plays a central role in the cellular response to a wide array of extracellular stimuli, including environmental stresses and pro-inflammatory cytokines.[1][2] This pathway is integral to the regulation of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[2] The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] Due to its significant role in inflammation, the p38 pathway is a key target for the development of therapeutics for inflammatory diseases.[2][4]

The Core p38 MAPK Signaling Cascade

The p38 MAPK pathway is typically characterized as a three-tiered kinase cascade.[5] External stimuli trigger the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[5] This MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), primarily MKK3 and MKK6.[1][5] In turn, MKK3/6 activate p38 MAPK through dual phosphorylation on conserved threonine and tyrosine residues (Thr180/Tyr182) within the activation loop.[2][3][6] Once activated, p38 MAPKs phosphorylate a diverse range of downstream targets, including other kinases and transcription factors, to orchestrate a cellular response.[2][3]

Canonical Activation:

The canonical activation of p38 MAPK is initiated by various environmental stresses and inflammatory cytokines.[3][7] This leads to the activation of upstream MAPKKKs which subsequently phosphorylate and activate MKK3 and MKK6.[1][7] These MAPKKs then dually phosphorylate the TGY motif in the activation loop of p38 isoforms, leading to their activation.[1][8] MKK3 and MKK6 exhibit some selectivity in activating different p38 isoforms in response to specific stimuli.[9] For instance, in response to environmental stress, both MKK3 and MKK6 are essential for the activation of p38γ and p38β, while MKK6 is the major activator of p38γ in response to TNFα.[9] In contrast, p38δ activation by various stresses is primarily mediated by MKK3.[9]

Non-Canonical Activation:

Beyond the canonical MKK-dependent pathway, p38α can also be activated through alternative, MKK-independent mechanisms. One notable non-canonical pathway involves the scaffold protein TAB1 (TAK1-binding protein 1).[1][10] TAB1 can directly bind to p38α and induce its autophosphorylation on the activation loop, leading to its activation.[1][10] This mechanism of activation has been implicated in specific cellular contexts, such as in response to certain stimuli or in particular cell types.[10][11] Another alternative activation mechanism, seemingly specific to the T-cell receptor, leads to p38α autophosphorylation and increased kinase activity.[1]

Downstream Effectors and Cellular Responses

Activated p38 MAPK regulates a multitude of cellular functions by phosphorylating a wide array of downstream substrates. These substrates include transcription factors, protein kinases, and other cellular proteins, influencing gene expression, cell cycle progression, and apoptosis.[7][12]

Key downstream targets of p38 MAPK include:

-

Transcription Factors: p38 MAPK can phosphorylate and activate several transcription factors, thereby modulating the expression of numerous genes. Notable examples include:

-

ATF-2 (Activating Transcription Factor 2): A well-established substrate of p38, its phosphorylation enhances its transcriptional activity.[3][7]

-

MEF-2 (Myocyte Enhancer Factor-2): Involved in muscle differentiation and development.[3][7]

-

STAT1 (Signal Transducer and Activator of Transcription 1): Plays a role in cytokine signaling.[7]

-

p53: A critical tumor suppressor protein involved in cell cycle arrest and apoptosis.[3]

-

Elk-1: A member of the ternary complex factor family of transcription factors.[7]

-

-

Protein Kinases: p38 MAPK can also phosphorylate and activate other kinases, propagating the signal further downstream.

-

MAPKAPK-2 (MK2) and MAPKAPK-3 (MK3): These kinases are activated by p38 and are involved in regulating cytokine production and cell migration.[7]

-

MSK1 and MSK2 (Mitogen- and Stress-activated Kinase 1 and 2): These kinases are involved in chromatin remodeling and the regulation of gene expression.[1]

-

The activation of these downstream effectors by p38 MAPK culminates in diverse cellular responses, including:

-

Inflammation: p38 MAPK plays a pivotal role in inflammation by regulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1][8]

-

Apoptosis: The p38 pathway is involved in the control of apoptosis, with its role being context-dependent.[1]

-

Cell Cycle Regulation: p38 has been implicated in both G1 and G2/M phase checkpoints of the cell cycle.[1]

-

Cell Differentiation: The pathway is involved in the differentiation of various cell types.[1]

Mechanism of Action of p38 MAPK Inhibitors

Given its central role in inflammatory processes, the p38 MAPK pathway has been a major focus for the development of therapeutic inhibitors.[2][4] Most p38 MAPK inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2] These inhibitors often exhibit selectivity for different p38 isoforms, with many targeting p38α and p38β.[2]

The development of p38 MAPK inhibitors has been pursued for a range of inflammatory conditions, including rheumatoid arthritis and Crohn's disease.[4] While early clinical trials showed limited efficacy and some side effects, newer generations of inhibitors are being investigated for various diseases, including cardiovascular and neurodegenerative disorders.[4][13][14]

Quantitative Data on p38 MAPK Inhibitors

The potency and selectivity of p38 MAPK inhibitors are typically characterized by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.

| Inhibitor | Target(s) | IC50 (nM) | Cell-based Assay IC50 (µM) | Reference |

| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | 38, 65, 200, 520 | [15] | |

| Adezmapimod (SB203580) | p38 MAPK | 0.3-0.5 (THP-1 cells) | [15] | |

| SB202190 | p38α, p38β | 50, 100 | [15] | |

| Ralimetinib (LY2228820) | p38 MAPK | 7 | [15] | |

| BMS-582949 | p38 MAPK | 13 | [15] | |

| PH-797804 | p38α | 26 | [15] | |

| VX-702 | p38α | [15] |

Experimental Protocols

In Vitro p38 Kinase Assay

This assay measures the direct inhibitory effect of a compound on p38 kinase activity.

Objective: To determine the IC50 value of an inhibitor against p38 MAPK.

Materials:

-

Recombinant active p38 MAPK enzyme.

-

Specific p38 substrate (e.g., ATF-2).

-

ATP (radiolabeled or with a detection system).

-

Test inhibitor at various concentrations.

-

Kinase buffer.

-

Detection reagents (e.g., for phosphorylation).

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant p38 MAPK, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding the p38 substrate and ATP.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction.

-

Detect the level of substrate phosphorylation.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]

Cellular Cytokine Release Assay

This assay measures the ability of an inhibitor to block the production of inflammatory cytokines in cells.

Objective: To assess the cellular potency of a p38 inhibitor.

Materials:

-

Immune cells (e.g., human peripheral blood mononuclear cells - PBMCs).

-

Cell culture medium.

-

Stimulant (e.g., Lipopolysaccharide - LPS).

-

Test inhibitor at various concentrations.

-

ELISA kit for detecting a specific cytokine (e.g., TNF-α).

Procedure:

-

Plate the immune cells in a multi-well plate.

-

Pre-incubate the cells with various concentrations of the test inhibitor.

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate for an appropriate time to allow for cytokine secretion.

-

Collect the cell supernatant.

-

Measure the concentration of the target cytokine in the supernatant using an ELISA kit.

-

Calculate the percentage of inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.[5]

Visualizations

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling pathway, its activation, and points of inhibition.

Experimental Workflow for p38 Inhibitor Evaluation

Caption: A typical workflow for the evaluation and development of p38 MAPK inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. benchchem.com [benchchem.com]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. Therapeutic potential of p38 MAP kinase inhibition in the management of cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 8. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential activation of p38MAPK isoforms by MKK6 and MKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TAB-1 modulates intracellular localization of p38 MAP kinase and downstream signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ora.ox.ac.uk [ora.ox.ac.uk]

- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. p38 MAP kinase inhibitors as potential therapeutic drugs for neural diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Cellular Effects of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), also known as p38 MAP Kinase Inhibitor IV or MT-4, is a potent, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway is a central regulator of cellular responses to inflammatory cytokines and environmental stress, playing a critical role in cellular processes such as inflammation, apoptosis, and cell differentiation.[3][4] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making it a significant target for therapeutic development. This guide provides a comprehensive overview of the cellular effects, mechanism of action, and experimental protocols related to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).

Mechanism of Action

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) functions as a selective inhibitor of the p38α and p38β isoforms of the p38 MAP kinase family.[3][4] It exerts its inhibitory effect by competing with ATP for binding to the kinase's active site.[3] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.[1] The p38 MAPK signaling pathway is a three-tiered kinase cascade involving MAP kinase kinase kinases (MAP3Ks), MAP kinase kinases (MAP2Ks), and the p38 MAP kinases.[5] Extracellular stimuli such as stress and inflammatory cytokines activate this cascade, leading to the activation of transcription factors and other downstream effectors that mediate the cellular response.[5][6] By inhibiting p38α and p38β, 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) effectively attenuates these cellular responses.

Quantitative Data on Inhibitory Activity

The inhibitory potency of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) has been quantified against various p38 MAPK isoforms and its functional consequence on cytokine production has been assessed.

Table 1: Inhibitory Activity against p38 MAPK Isoforms [4]

| Isoform | IC₅₀ (µM) |

| p38α | 0.13 |

| p38β | 0.55 |

| p38γ | 5.47 |

| p38δ | 8.63 |

Table 2: Inhibition of Cytokine Production in Human Peripheral Blood Mononuclear Cells (PBMCs) [4]

| Cytokine | Stimulus | IC₅₀ (nM) |

| TNF-α | LPS | 22 |

Key Experimental Protocols

Detailed methodologies for characterizing the cellular effects of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) are provided below.

In Vitro p38 Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of the compound against p38 kinase activity.

Materials:

-

Active p38α or p38β enzyme

-

ATP

-

Specific substrate (e.g., ATF-2)

-

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

-

Kinase assay buffer

-

[γ-³²P]ATP or non-radioactive detection reagents (e.g., phospho-specific antibodies)

-

96-well plates

-

Plate reader or phosphorimager

Procedure:

-

Prepare serial dilutions of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) in the kinase assay buffer.

-

In a 96-well plate, combine the active p38 enzyme, the specific substrate, and the diluted inhibitor or vehicle control (DMSO).

-

Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using radioactive detection).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction.

-

Quantify the phosphorylation of the substrate using a plate reader (for non-radioactive methods) or a phosphorimager (for radioactive methods).

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]

Western Blot Analysis of p38 Phosphorylation

This protocol assesses the ability of the inhibitor to block the phosphorylation of p38 in a cellular context.

Materials:

-

Cell line of interest (e.g., macrophages, PBMCs)

-

Cell culture medium

-

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

-

Stimulus (e.g., Lipopolysaccharide - LPS)

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-phospho-p38, anti-total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with LPS for a specified time (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-p38 and total-p38.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[4][7]

Cytokine Production Assay (ELISA)

This protocol measures the effect of the inhibitor on the production of inflammatory cytokines.

Materials:

-

Human PBMCs or other cytokine-producing cells

-

RPMI-1640 medium with 10% FBS

-

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

-

Lipopolysaccharide (LPS)

-

ELISA kit for the cytokine of interest (e.g., TNF-α)

Procedure:

-

Seed cells in a 96-well plate.

-

Pre-treat the cells with serial dilutions of 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) or vehicle control for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL).

-

Incubate for a period sufficient for cytokine production (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.[1][4]

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the p38 MAPK signaling cascade and the point of inhibition by 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).

Experimental Workflow Diagram

This diagram outlines the general workflow for studying the cellular effects of the inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

p38 Kinase Inhibitor 4 and Apoptosis Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including environmental stresses and pro-inflammatory cytokines. This pathway plays a pivotal role in orchestrating complex cellular processes such as inflammation, cell cycle control, differentiation, and apoptosis. Dysregulation of the p38 MAPK pathway is implicated in numerous diseases, making it a significant target for therapeutic intervention. This technical guide provides an in-depth examination of p38 Kinase Inhibitor 4, a tool compound used to investigate the roles of the p38 MAPK pathway. We will delve into its mechanism of action, its multifaceted role in the regulation of apoptosis, and provide detailed experimental protocols and quantitative data to support further research and drug development efforts.

Introduction to the p38 MAPK Signaling Pathway

The p38 MAPK pathway is a highly conserved signaling cascade that translates a wide array of extracellular signals into specific cellular responses.[1][2] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13), with p38α being the most extensively studied isoform, particularly in the context of inflammation and apoptosis.[1][2][3]

Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade.[2] This cascade begins with a MAP Kinase Kinase Kinase (MAP3K) that is activated by various stimuli. The activated MAP3K then phosphorylates and activates a MAP Kinase Kinase (MAP2K), primarily MKK3 and MKK6.[1] These MAP2Ks, in turn, dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK, leading to its activation.[1][2] Once activated, p38 MAPKs phosphorylate a diverse array of downstream substrates, including other kinases and transcription factors, thereby mediating a cellular response.[1]

This compound: Mechanism of Action

p38 MAP Kinase Inhibitor IV is a cell-permeable sulfone compound utilized in research to probe the functions of the p38 MAPK signaling pathway.[1]

Mechanism of Inhibition: p38 MAP Kinase Inhibitor IV acts as a potent, ATP-competitive inhibitor.[1] It functions by binding to the ATP-binding pocket of p38 kinases, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of the signaling cascade.[4] This inhibitor shows a preference for the p38α and p38β isoforms.[1]

Below is a diagram illustrating the point of inhibition of this compound within the p38 MAPK signaling pathway.

Caption: p38 MAPK signaling cascade and the inhibitory action of this compound.

The Role of p38 MAPK in Apoptosis Regulation

The p38 MAPK pathway has a complex and often contradictory role in the regulation of apoptosis, acting as either a pro-apoptotic or anti-apoptotic signal depending on the cell type, the nature of the stimulus, and the cellular context.[5]

Pro-Apoptotic Functions

-

Activation of Pro-Apoptotic Bcl-2 Family Members: Activated p38 MAPK can directly phosphorylate and activate pro-apoptotic proteins of the Bcl-2 family. For instance, p38 can phosphorylate BimEL at Ser-65, which stimulates its pro-apoptotic activity.[6] p38 activation can also lead to the upregulation of Bax mRNA and protein, sensitizing cells to apoptosis.[5] Furthermore, p38 can phosphorylate the pro-apoptotic effector BAX, which protects it from binding to anti-apoptotic Bcl-2 proteins and promotes apoptosis.[3]

-

Transcriptional Regulation: p38 can induce the transcription of the BIM gene, thereby increasing cell death.[3] This effect appears to be dependent on the forkhead transcription factor FOXO3a.[3][7]

-

Sensitization to Chemotherapy: Inhibition of p38 MAPK has been shown to sensitize tumor cells to cisplatin-induced apoptosis.[8][9] This sensitization is mediated by an increase in reactive oxygen species (ROS) and subsequent activation of the JNK pathway.[8][9]

-

Regulation of p53: The tumor suppressor protein p53, a key mediator of apoptosis, is a downstream target of p38.[5] In response to DNA damage, a p53/ROS/p38α MAPK cascade can be essential for cisplatin-induced cell death, with a subsequent p38α/p53 positive feedback loop enhancing the initial p53 activation.[5]

Anti-Apoptotic Functions

-

Induction of Anti-Apoptotic Proteins: In some contexts, p38 MAPK signaling can promote cell survival. For example, in anaplastic large cell lymphoma cells, CD30 signaling induces the expression of the anti-apoptotic protein c-FLIP in a p38 MAPK-dependent manner, which in turn prevents caspase-8 activation and apoptosis.[10]

-

Cell Cycle Arrest: An important function of the p38α pathway is to facilitate cell survival in response to stress by inducing cell cycle arrest, which allows time for DNA repair and prevents the proliferation of damaged cells.[8]

-

Negative Regulation of JNK: There is evidence that the p38 MAPK pathway can negatively regulate the activity of the pro-apoptotic JNK pathway in several contexts.[11]

The dual role of p38 in apoptosis underscores the complexity of this signaling network and highlights the importance of context in predicting the outcome of p38 inhibition.

Quantitative Data on p38 Inhibition and Apoptosis

The following tables summarize quantitative data from various studies investigating the effects of p38 inhibitors on apoptosis and related cellular processes.

Table 1: Inhibitory Activity of p38 Inhibitors

| Inhibitor | Target | IC50 Value | Cell Line/System | Reference |

| SB203580 | p38α/β | Not specified | Human breast and colon cancer cell lines | [8][9] |

| p38 MAPK Inhibitor IV | p38α/β | Not specified | In vitro kinase assay | [1] |

| PD169316 | p38 | Not specified | Mouse embryonic stem cells | [12] |

Table 2: Effects of p38 Inhibition on Cellular Processes Related to Apoptosis

| Cell Line | Treatment | Effect | Magnitude of Effect | Reference |

| Cardiomyocytes (p38α-/-) | Serum withdrawal | Reduced apoptosis | Statistically significant (p < 0.001) | [13] |

| Primary MEFs (p38α-/-) | Anti-Fas antibody | Reduced apoptosis | Statistically significant | [14] |

| MDA-MB-468 | p38α siRNA | Inhibition of cell proliferation | ~50% inhibition (P = 0.0463) | [15] |

| Rat hippocampal neurons | p38MAPK gene silencing + Ketamine | Increased Bcl-2 expression, decreased Bax and caspase-3 expression | Statistically significant (P < 0.05) | [16] |

| MCF7 cells | Cisplatin + SB203580 | Increased apoptosis | Not specified | [9] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurately assessing the effects of p38 kinase inhibitors on apoptosis. Below are standardized methodologies for key assays.

In Vitro p38 Kinase Activity Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38 kinase.[2]

Principle: An immunoprecipitation-based kinase assay using a known substrate is a common method to determine the IC50 value of an inhibitor.

Protocol:

-

Cell Lysis: Prepare cell lysates from stimulated cells (e.g., UV-treated) known to have high p38 activity.

-

Immunoprecipitation: Incubate the cell lysate with an anti-p38 antibody followed by protein A/G-agarose beads to immunoprecipitate p38 kinase.

-

Washing: Pellet the antibody-bead complex by centrifugation and wash several times with IP buffer to remove non-specific proteins.

-

Kinase Reaction: Resuspend the beads in kinase buffer containing a known p38 substrate (e.g., ATF2), ATP, and varying concentrations of the p38 inhibitor.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analysis: Analyze the samples by SDS-PAGE and Western blot using an antibody specific for the phosphorylated substrate. Quantify band intensities to determine the extent of inhibition at each inhibitor concentration and calculate the IC50 value.

Caption: Workflow for an in vitro p38 kinase activity assay.

Western Blot Analysis of p38 Phosphorylation

This assay is used to determine the activation state of p38 MAPK in cells following treatment with stimuli and/or inhibitors.

Principle: A specific antibody that recognizes the dually phosphorylated (activated) form of p38 is used to detect the level of active p38 in cell lysates.

Protocol:

-

Cell Treatment: Culture cells and treat with the desired stimuli and/or p38 inhibitor for the appropriate time.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).

-

Incubate with a primary antibody against phospho-p38 (Thr180/Tyr182).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the bands using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total p38 as a loading control.

-

Densitometry: Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.

Apoptosis Assays

Multiple methods can be employed to quantify apoptosis.

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells as required.

-

Harvest cells and wash with PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Caspase Activity Assays:

-

Prepare cell lysates from treated cells.

-

Incubate the lysate with a fluorogenic or colorimetric substrate specific for caspases (e.g., caspase-3, -8, or -9).

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

-

Analysis of DNA Fragmentation:

-

Extract DNA from treated cells.

-

Analyze the DNA by agarose (B213101) gel electrophoresis to visualize the characteristic ladder pattern of fragmented DNA in apoptotic cells.

-

Conclusion

This compound is a valuable tool for elucidating the complex roles of the p38 MAPK signaling pathway. The regulation of apoptosis by p38 MAPK is highly context-dependent, with the pathway capable of promoting both cell survival and cell death. A thorough understanding of the specific cellular context and the interplay with other signaling pathways, such as the JNK pathway, is crucial for interpreting the effects of p38 inhibition. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting the p38 MAPK pathway in diseases characterized by dysregulated apoptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. p38 MAP kinase mediates apoptosis through phosphorylation of BimEL at Ser-65 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin‐induced apoptosis mediated by reactive oxygen species and JNK | EMBO Molecular Medicine [link.springer.com]

- 9. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A p38 inhibitor allows to dissociate differentiation and apoptotic processes triggered upon LIF withdrawal in mouse embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p38α Mitogen-activated Protein Kinase Sensitizes Cells to Apoptosis Induced by Different Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. molbiolcell.org [molbiolcell.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. p38 mitogen-activated protein kinase gene silencing rescues rat hippocampal neurons from ketamine-induced apoptosis: An in vitr study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p38 Kinase Inhibitor IV in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory and stress stimuli. Its pivotal role in the synthesis of pro-inflammatory cytokines has established it as a significant therapeutic target for a wide array of inflammatory diseases. p38 Kinase Inhibitor IV, a potent and selective ATP-competitive inhibitor of p38α and p38β isoforms, has emerged as a critical tool for dissecting the complexities of the p38 signaling cascade and for the development of novel anti-inflammatory therapeutics. This technical guide provides a comprehensive overview of the mechanism of action of p38 Kinase Inhibitor IV, its impact on inflammatory mediators, detailed experimental protocols for its evaluation, and a summary of its inhibitory activities.

Introduction: The p38 MAPK Pathway in Inflammation

The p38 MAPK family, comprising four isoforms (p38α, p38β, p38γ, and p38δ), are serine/threonine kinases that are activated by a multitude of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stressors.[1][2] The activation of p38 MAPK is a critical step in the inflammatory cascade, leading to the production of a host of inflammatory mediators. The p38α isoform is the most extensively studied and is considered the primary mediator of the inflammatory response.[1][3]

Upon activation by upstream kinases (MKK3 and MKK6), p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors.[1] Key downstream effectors include MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors such as Activating Transcription Factor 2 (ATF2).[4][5] This signaling cascade ultimately results in the transcriptional and translational upregulation of pro-inflammatory genes, leading to the synthesis and release of cytokines like TNF-α, IL-1β, and IL-6.[6][7] Dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[3]

Mechanism of Action of p38 Kinase Inhibitor IV

p38 Kinase Inhibitor IV, also identified as 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), is a cell-permeable and potent ATP-competitive inhibitor that demonstrates high selectivity for the p38α and p38β isoforms of the p38 MAPK family.[1] By binding to the ATP-binding pocket of these kinases, p38 Kinase Inhibitor IV effectively blocks their catalytic activity, thereby preventing the phosphorylation of their downstream substrates.[1] This action halts the propagation of the inflammatory signal, leading to a significant reduction in the production and release of pro-inflammatory cytokines.[6]

Quantitative Data on Inhibitory Activity

The efficacy of p38 Kinase Inhibitor IV has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) and the dose-dependent effects on cytokine production.

Table 1: In Vitro Kinase Inhibitory Activity of p38 Kinase Inhibitor IV

| Target Kinase | IC50 Value | Notes |

| p38α (MAPK14) | 130 nM | ATP-competitive inhibition.[1] |

| p38β (MAPK11) | 550 nM | ATP-competitive inhibition.[1] |

| p38γ (MAPK12) | ≤23% inhibition at 1 µM | High selectivity over γ and δ isoforms.[1] |

| p38δ (MAPK13) | ≤23% inhibition at 1 µM | High selectivity over γ and δ isoforms.[1] |

| ERK1/2 | ≤23% inhibition at 1 µM | Minimal off-target effects on other MAPK pathways.[1] |

| JNK1/2/3 | ≤23% inhibition at 1 µM | Minimal off-target effects on other MAPK pathways.[1] |

Table 2: Dose-Dependent Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | Inhibitor Concentration | % Inhibition (Representative) |

| TNF-α | 10 nM | ~25% |

| 100 nM | ~75% | |

| 1 µM | >90% | |

| IL-1β | 10 nM | ~20% |

| 100 nM | ~60% | |

| 1 µM | >85% | |

| IL-6 | 100 nM | ~30% |

| 1 µM | ~80% | |

| 10 µM | >95% |

Note: The data in Table 2 is representative of the expected dose-response relationship for a potent p38 inhibitor and is compiled from general knowledge in the field. Specific percentages can vary based on experimental conditions.

Visualizing the Molecular Pathway and Experimental Logic

To better understand the mechanism of action and the experimental approach to its validation, the following diagrams are provided.

Caption: The p38 MAPK signaling cascade and the point of intervention for p38 Kinase Inhibitor IV.

Caption: A logical workflow for the comprehensive evaluation of p38 Kinase Inhibitor IV.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the inhibitory effect of p38 Kinase Inhibitor IV on the enzymatic activity of purified p38α kinase.

-

Materials:

-

Recombinant human p38α kinase

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

-

ATP and [γ-³²P]ATP

-

Substrate peptide (e.g., ATF2)

-

p38 Kinase Inhibitor IV

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of p38 Kinase Inhibitor IV in the kinase assay buffer.

-

In a 96-well plate, combine the recombinant p38α kinase, the substrate peptide, and the various concentrations of the inhibitor. Include a vehicle control (DMSO).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]

-

Measure the amount of incorporated radioactivity for each spot using a scintillation counter.[2]

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Cytokine Release Assay (ELISA)

This protocol measures the ability of p38 Kinase Inhibitor IV to block the production and release of inflammatory cytokines from cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS)

-

p38 Kinase Inhibitor IV

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)

-

-

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation or culture the chosen cell line.

-

Plate the cells in a 96-well plate at an appropriate density (e.g., 2 x 10⁵ cells/well for PBMCs).

-

Pre-incubate the cells with varying concentrations of p38 Kinase Inhibitor IV (e.g., 1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (DMSO).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Measure the concentration of the cytokine in the supernatant using a specific ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the LPS-stimulated, vehicle-treated control.

-

Western Blot Analysis of p38 MAPK Phosphorylation

This method is used to assess the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38 and its downstream targets.

-

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

p38 activator (e.g., Anisomycin, LPS)

-

p38 Kinase Inhibitor IV

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-MAPKAPK2 (Thr334)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of p38 Kinase Inhibitor IV or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a p38 activator (e.g., 10 µg/mL LPS for 30 minutes) to induce p38 signaling.

-

Wash the cells with ice-cold PBS and lyse them with the lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 or phospho-MAPKAPK2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p38.

-

In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol describes a model of systemic inflammation in rodents to evaluate the in vivo efficacy of p38 Kinase Inhibitor IV.

-

Materials:

-

Rodents (e.g., C57BL/6 mice)

-

p38 Kinase Inhibitor IV (formulated for in vivo administration)

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

-

Procedure:

-

Acclimate the animals to the housing facility for at least one week before the experiment.

-

Administer p38 Kinase Inhibitor IV or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The dosage and timing need to be optimized.

-

After a predetermined time (e.g., 1 hour), challenge the animals with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

At a specific time point post-LPS challenge (e.g., 2-6 hours), collect blood samples via cardiac puncture.

-

Isolate serum and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

-

Euthanize the animals and collect tissues (e.g., lung, liver) for further analysis, such as histology or measurement of inflammatory markers.

-

Compare the cytokine levels and tissue inflammation between the inhibitor-treated and vehicle-treated groups to determine the in vivo efficacy of p38 Kinase Inhibitor IV.

-

Conclusion

p38 Kinase Inhibitor IV is a potent and selective tool for the investigation of the p38 MAPK signaling pathway in the context of inflammation. Its ability to effectively block the production of key pro-inflammatory cytokines underscores its potential as a lead compound for the development of novel anti-inflammatory therapies. The experimental protocols and data presented in this guide provide a robust framework for researchers to further elucidate the role of p38 MAPK in health and disease and to evaluate the therapeutic potential of targeting this critical inflammatory node. As with any kinase inhibitor, careful consideration of potential off-target effects and the use of appropriate controls are paramount for the accurate interpretation of experimental results.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAP Kinase and MAPKAP Kinases MK2/3 Cooperatively Phosphorylate Epithelial Keratins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A potent and selective p38 inhibitor protects against bone damage in murine collagen-induced arthritis: a comparison with neutralization of mouse TNFα - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of TGF-beta, TNF-alpha, IL-beta and IL-6 alone or in combination, and tyrosine kinase inhibitor on cyclooxygenase expression, prostaglandin E2 production and bone resorption in mouse calvarial bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Investigating the p38 MAPK Pathway with Inhibitor IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that governs cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors.[1] This pathway is integral to the regulation of cellular processes such as inflammation, apoptosis, cell cycle control, and differentiation.[1] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1] Activation of p38 kinases is mediated by upstream MAP Kinase Kinases (MKKs), primarily MKK3 and MKK6, through phosphorylation on a conserved Thr-Gly-Tyr (TGY) motif.[1] Once activated, p38 MAPKs phosphorylate a diverse array of downstream substrates, including other kinases and transcription factors, thereby orchestrating a cellular response.[1] Given its central role in inflammation, the p38 pathway is a significant target for the development of therapeutics for inflammatory diseases.[1]

This technical guide provides an in-depth exploration of the p38 MAPK pathway and the use of a specific inhibitor, p38 MAP Kinase Inhibitor IV, to probe its function. It is important to distinguish p38 MAP Kinase Inhibitor IV (CAS 1638-41-1) from another compound sometimes referred to as p38 MAPK-IN-4 (CAS 219138-24-6). This guide focuses exclusively on p38 MAP Kinase Inhibitor IV.

p38 MAP Kinase Inhibitor IV: Mechanism and Specificity

p38 MAP Kinase Inhibitor IV is a cell-permeable sulfone compound that functions as a potent, ATP-competitive inhibitor of the p38 MAPK pathway.[1] By binding to the ATP pocket of the kinase, it effectively blocks the phosphorylation of downstream substrates.[1] This inhibitor exhibits a preference for the p38α and p38β isoforms over the p38γ and p38δ isoforms.[1]

Quantitative Data on Inhibitor Activity

The inhibitory activity of p38 MAP Kinase Inhibitor IV has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Target | IC50 Value | Reference(s) |

| p38α | 130 nM | [1][2] |

| p38β | 550 nM | [1][2] |

| p38γ/δ | Low activity (≤23% inhibition at 1 µM) | [1][2] |

| ERK1/2 | Low activity (≤23% inhibition at 1 µM) | [1][2] |

| JNK1/2/3 | Low activity (≤23% inhibition at 1 µM) | [1][2] |

| Table 1: In Vitro Kinase Inhibition Profile of p38 MAP Kinase Inhibitor IV. |

| Cellular Assay | Inhibitor Concentration | Result | Reference(s) |

| LPS-induced IL-1β release from hPBMCs | 100 µM | 100% inhibition | [2] |

| Table 2: Cellular Activity of p38 MAP Kinase Inhibitor IV. |

Visualizing the p38 MAPK Pathway and Inhibition

To better understand the mechanism of action, the following diagrams illustrate the p38 MAPK signaling cascade and the point of intervention by p38 MAP Kinase Inhibitor IV.

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of the p38 MAPK pathway. The following are protocols for key experiments used to characterize the effects of inhibitors.

In Vitro p38 Kinase Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific p38 isoform.

Materials:

-

Active p38 kinase isoform (e.g., recombinant human p38α)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

Substrate (e.g., ATF2)

-

[γ-³²P]ATP or non-radioactive ATP and phospho-specific antibodies

-

p38 MAP Kinase Inhibitor IV

-

96-well plates

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or Western blot equipment

Procedure:

-

Prepare serial dilutions of p38 MAP Kinase Inhibitor IV in the kinase assay buffer.

-

In a 96-well plate, add the active p38 kinase to each well.

-

Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP (containing [γ-³²P]ATP for the radioactive method).

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

For radioactive detection: a. Stop the reaction by adding phosphoric acid. b. Spot a portion of the reaction mixture from each well onto phosphocellulose paper. c. Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection (Western Blot): a. Stop the reaction by adding SDS-PAGE loading buffer and boiling. b. Separate the proteins by SDS-PAGE and transfer to a membrane. c. Probe the membrane with a phospho-specific antibody against the substrate (e.g., phospho-ATF2). d. Visualize the bands using a chemiluminescent substrate.

-

Determine the IC50 value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Western Blot Analysis of p38 MAPK Activation

This method assesses the phosphorylation status of p38 MAPK and its downstream targets within cells.

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

Stimulus (e.g., Anisomycin, UV radiation, LPS)

-

p38 MAP Kinase Inhibitor IV

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Transfer buffer and equipment

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2, anti-total-ATF2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: a. Seed cells and grow to the desired confluency. b. Pre-treat cells with various concentrations of p38 MAP Kinase Inhibitor IV or vehicle control for 1-2 hours. c. Stimulate the cells with the chosen agonist for the appropriate duration to activate the p38 pathway.

-

Cell Lysis: a. Wash cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load equal amounts of protein per lane on an SDS-PAGE gel. c. Separate proteins by electrophoresis and transfer to a membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again with TBST. i. Visualize the protein bands using an ECL substrate and an imaging system. j. Strip the membrane and re-probe for total p38 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

Cellular Assay: Inhibition of LPS-Induced Cytokine Production

This assay evaluates the inhibitor's efficacy in a physiologically relevant context by measuring its ability to block the production of pro-inflammatory cytokines.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

p38 MAP Kinase Inhibitor IV

-

ELISA kit for the cytokine of interest (e.g., IL-1β or TNF-α)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Seed the cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of p38 MAP Kinase Inhibitor IV in cell culture medium.

-

Pre-treat the cells with the diluted inhibitor or a vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration known to induce a robust cytokine response (e.g., 1 µg/mL).

-

Incubate the plate for a period sufficient for cytokine production and secretion (e.g., 4-24 hours) in a CO₂ incubator at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of the target cytokine in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Conclusion

p38 MAP Kinase Inhibitor IV is a valuable tool for investigating the roles of the p38α and p38β isoforms in cellular signaling. Its ATP-competitive mechanism of action and demonstrated efficacy in cellular assays make it a suitable probe for dissecting the intricate functions of the p38 MAPK pathway in various physiological and pathological processes. The detailed protocols provided in this guide offer a framework for researchers to design and execute robust experiments to further elucidate the therapeutic potential of targeting this critical signaling cascade.

References

p38 Kinase Inhibitor IV: A Technical Guide to its Effect on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of p38 Kinase Inhibitor IV, a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders and cancer, making p38 a compelling therapeutic target.[1][2] This document details the mechanism of action of p38 Kinase Inhibitor IV, its quantitative effects on cytokine production, and detailed protocols for relevant experimental assays.

Core Mechanism of Action

The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[2] p38 Kinase Inhibitor IV is a cell-permeable, ATP-competitive inhibitor that selectively targets the p38α and p38β isoforms.[2][3] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade that leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]

Quantitative Data on Cytokine Production Inhibition

The inhibitory activity of p38 Kinase Inhibitor IV on cytokine production has been quantified in various cellular assays. The following tables summarize the key data on its potency and efficacy.

Table 1: Inhibitor Potency (IC₅₀)

| Target | Assay Type | Expected IC₅₀ (nM) |

| p38α Kinase | In Vitro Kinase Assay | 1 - 50 |

| TNF-α Release | Cellular Assay (LPS-stimulated PBMCs) | 20 - 100 |

| IL-6 Release | Cellular Assay (LPS-stimulated PBMCs) | 40 - 200 |

Data sourced from BenchChem Application Notes.

Table 2: Cytokine Release Inhibition by ELISA

Cells stimulated with LPS (1 µg/mL) for 6 hours, pre-treated with Inhibitor IV for 1 hour.

| Cytokine | Inhibitor IV Conc. (µM) | Expected Concentration (pg/mL) | % Inhibition |

| TNF-α | 0 (LPS only) | 1500 - 2500 | 0% |

| 1 | 150 - 300 | 85 - 95% | |

| IL-6 | 0 (LPS only) | 800 - 1200 | 0% |

| 1 | 100 - 200 | 80 - 90% |

Data sourced from BenchChem Application Notes.[1]

Table 3: Western Blot Analysis of Pathway Inhibition

Cells stimulated with Anisomycin (10 µg/mL) for 30 min, pre-treated with Inhibitor IV for 1 hour.

| Protein Target | Inhibitor IV Conc. (µM) | Expected Signal Reduction (%) |

| Phospho-p38 (Thr180/Tyr182) | 1 | ~0% (Inhibitor acts on kinase activity, not its phosphorylation) |

| Phospho-ATF-2 (Thr71) | 1 | 80 - 95% |

| Total p38 | 1 | 0% (Loading Control) |

| Total ATF-2 | 1 | 0% (Loading Control) |

Data sourced from BenchChem Application Notes.[1]

Signaling Pathway and Experimental Workflow

To understand the context of p38 Kinase Inhibitor IV's action, it is crucial to visualize the signaling pathway and the experimental workflow for its assessment.

Detailed Experimental Protocols

Western Blot for p38 Pathway Activation

This protocol measures the phosphorylation status of p38 and its downstream substrate, ATF-2, to confirm the inhibitor's target engagement and mechanism of action.

Materials:

-

Cell culture reagents

-

p38 Kinase Inhibitor IV

-

Stimulus (e.g., Anisomycin or LPS)

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ATF-2, anti-total-ATF-2, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) and grow to 80-90% confluency.[1] Pre-treat with desired concentrations of p38 Inhibitor IV (or vehicle) for 1 hour. Stimulate with Anisomycin (e.g., 10 µg/mL) for 30 minutes.[1]

-

Lysis: Wash cells with ice-cold PBS. Add ice-cold Cell Lysis Buffer, scrape cells, and incubate on ice for 15 minutes.[1]

-

Harvest Lysate: Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1] Collect the supernatant and determine protein concentration using a BCA assay.[1]

-

Sample Preparation: Mix 20-30 µg of protein with SDS-PAGE sample buffer and boil at 95°C for 5 minutes.[1]

-

Gel Electrophoresis and Transfer: Load samples onto an SDS-PAGE gel and run. Transfer proteins to a membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[1]

-

Primary Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C.[1]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

Detection: Wash the membrane again. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.[1]

In Vitro p38 Kinase Assay

This assay directly measures the catalytic activity of p38 kinase to determine the IC₅₀ of the inhibitor.

Materials:

-

Purified active p38 kinase

-

Kinase assay buffer

-

Recombinant ATF-2 substrate protein[1]

-

ATP solution[1]

-

p38 Kinase Inhibitor IV

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well assay plates

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of p38 Kinase Inhibitor IV in DMSO.[4]

-

Reaction Setup: Add the diluted inhibitor or DMSO to the wells of a 384-well plate. Prepare a master mix of the p38 kinase and the peptide substrate in the kinase reaction buffer and add it to each well.[4]

-

Kinase Reaction Initiation: Add ATP solution to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.[4]

-

Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.[4]

-

ADP Detection: Add Kinase Detection Reagent and incubate for 30 minutes.[4]

-

Luminescence Reading: Record the luminescence. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the kinase activity against the inhibitor concentration to determine the IC₅₀ value.

Cytokine Measurement by ELISA

This protocol quantifies the amount of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture medium.

Materials:

-

Human/Murine TNF-α and IL-6 ELISA kits[1]

-

Cell culture reagents

-

p38 Kinase Inhibitor IV

-

LPS

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., PBMCs or macrophages) in a 96-well plate. Pre-treat with various concentrations of p38 Kinase Inhibitor IV for 1 hour. Stimulate with LPS (e.g., 1 µg/mL) and incubate for 4-24 hours.[5]

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Protocol: Follow the manufacturer's instructions for the specific ELISA kit.[1] A general workflow includes:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants) to the wells.

-

Adding a biotinylated detection antibody.

-

Adding a streptavidin-HRP conjugate.

-

Adding a TMB substrate for color development.

-

Adding a stop solution to terminate the reaction.[1]

-

-

Data Analysis: Measure the absorbance at the appropriate wavelength. Generate a standard curve to determine the concentration of the cytokine in each sample. Calculate the percentage of inhibition for each inhibitor concentration.[5]

References

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol): A Potential Modulator of Cell Cycle Arrest via p38 MAPK Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), a halogenated aromatic sulfone, has been identified as an inhibitor of the p38 Mitogen-Activated Protein Kinase (MAPK).[1] While direct experimental evidence detailing its specific effects on cell cycle progression is not yet available in published literature, its action as a p38 MAPK inhibitor provides a strong foundation for hypothesizing its role in inducing cell cycle arrest. The p38 MAPK signaling pathway is a critical regulator of cellular responses to stress and is intricately linked to the control of cell cycle checkpoints. This technical guide will explore the established connection between p38 MAPK signaling and cell cycle arrest, propose a putative mechanism of action for 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol), and provide detailed experimental protocols for investigating its potential as a cell cycle-modulating agent.

Introduction to 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol)

2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol) is a complex chlorinated phenol. Structurally, it belongs to the family of organosulfur compounds. While comprehensive biological studies on this specific molecule are limited, its identification as a p38 MAP Kinase Inhibitor IV suggests a significant potential for influencing cellular processes such as proliferation, differentiation, and apoptosis.[1] The sulfonyl group and trichlorophenol moieties likely contribute to its specific inhibitory activity.

The p38 MAPK Signaling Pathway and its Role in Cell Cycle Arrest

The p38 MAPK pathway is a key signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stress. Activation of this pathway can lead to several cellular outcomes, including apoptosis and cell cycle arrest, primarily at the G1/S and G2/M transitions.

Key mediators in p38 MAPK-induced cell cycle arrest include:

-

p53: Activated p38 can phosphorylate and stabilize the tumor suppressor protein p53, a master regulator of the cell cycle.

-

p21WAF1/CIP1: p53, in turn, transcriptionally activates the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1.

-

CDK Inhibition: p21 binds to and inhibits the activity of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for progression through the G1 phase and entry into the S phase.

-

G2/M Arrest: The p38 MAPK pathway can also induce G2/M arrest through the regulation of Cdc25 phosphatases and the anaphase-promoting complex (APC).